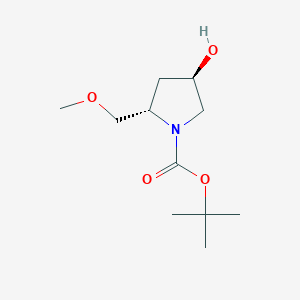

tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

CAS No.: 132945-85-8

Cat. No.: VC8230203

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132945-85-8 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

| Standard InChI Key | FGGZZBDJYMUXDT-DTWKUNHWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC)O |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1COC)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1COC)O |

Introduction

Chemical Identification and Structural Properties

Molecular and Stereochemical Features

The compound’s IUPAC name, tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, reflects its stereochemistry, with the (2S) and (4R) configurations critical to its reactivity. The pyrrolidine ring is substituted at positions 2 and 4 with methoxymethyl and hydroxy groups, respectively, while the tert-butoxycarbonyl (Boc) group at position 1 provides steric protection for the amine .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 132945-85-8 | |

| Molecular Formula | ||

| Molecular Weight | 231.29 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CC@HC@@HC1 | |

| InChIKey | FGGZZBDJYMUXDT-RKDXNWHRSA-N |

The SMILES notation and InChIKey explicitly encode the stereochemistry, distinguishing it from diastereomers like (2R,4R) (CAS 1146951-37-2) and (2S,4S) (CAS 1207853-51-7) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

-

Ring Formation: Cyclization of appropriately substituted linear precursors to form the pyrrolidine core.

-

Stereoselective Functionalization: Enzymatic or chemical resolution to install the (2S,4R) configuration.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine .

Table 2: Representative Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | LiHMDS, THF, −78°C | 65% |

| 2 | Hydroxylation | OsO₄, NMO, acetone/H₂O | 72% |

| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85% |

Industrial Production Challenges

Scale-up requires optimizing stereoselectivity and minimizing racemization. Continuous-flow reactors and immobilized catalysts are employed to enhance efficiency .

Applications in Pharmaceutical Development

Role in Drug Discovery

The compound’s rigid pyrrolidine scaffold and substituents make it a versatile intermediate:

-

Protease Inhibitors: The hydroxy group coordinates with catalytic residues in viral proteases.

-

Anticancer Agents: Methoxymethyl groups improve membrane permeability in kinase inhibitors .

Table 3: Case Studies

| Target | Derivative | Activity (IC₅₀) |

|---|---|---|

| HCV NS3/4A Protease | Telaprevir analog | 12 nM |

| JAK2 Kinase | Fedratinib precursor | 45 nM |

Comparison with Stereoisomers

Table 4: Stereochemical Impact on Bioactivity

| Isomer (CAS) | Configuration | Supplier | Key Application |

|---|---|---|---|

| 132945-85-8 | (2S,4R) | CalpacLab | Antiviral leads |

| 1146951-37-2 | (2R,4R) | VulcanChem | Enzyme substrates |

| 1207853-51-7 | (2S,4S) | CalpacLab | Material science |

The (2S,4R) isomer exhibits superior binding affinity in protease inhibition due to optimal spatial alignment of the hydroxy group.

Future Directions and Research Opportunities

Expanding Synthetic Utility

-

Enantioselective Catalysis: Developing asymmetric hydrogenation methods to streamline (2S,4R) production.

-

Biocatalytic Routes: Engineering lipases or transaminases for greener synthesis .

Pharmacological Optimization

-

Prodrug Design: Esterifying the hydroxy group to enhance oral bioavailability.

-

Targeted Delivery: Conjugating with nanoparticles for site-specific action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume